Equilin-d4
Overview
Description
Equilin-d4 is a deuterium-labeled version of equilin, an estrogenic steroid produced by horses. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin . This compound is used as a stable isotope-labeled internal standard in various analytical applications .
Mechanism of Action
Target of Action
Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
This compound, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .
Biochemical Pathways
This compound affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . This compound increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .
Pharmacokinetics
Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in this compound is intended to affect the pharmacokinetic and metabolic profiles of the drug .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, this compound can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .
Biochemical Analysis
Biochemical Properties
Equilin-d4, like its parent compound Equilin, interacts with various biomolecules, particularly enzymes and proteins. It is known to interact with estrogen receptors (ERs), specifically ERα and ERβ . The interaction of this compound with these receptors influences the synthesis of DNA, RNA, and some proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with estrogen receptors in responsive tissues such as female organs, breasts, hypothalamus, and pituitary . Upon interaction with these receptors, this compound increases the rate of synthesis of DNA, RNA, and some proteins .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on the growth of cortical neurons
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Equilin. Equilin is converted into 17β-dihydroequilin in the liver and in other tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of equilin-d4 involves the incorporation of deuterium atoms into the equilin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms . The final product is purified using chromatographic techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Equilin-d4 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Equilenin-d4.
Reduction: Dihydrothis compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Equilin-d4 is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Equilin: The non-deuterated form of equilin-d4.
Estrone: Another estrogenic steroid with similar biological activity.
17β-Dihydroequilin: A more potent estrogenic metabolite of equilin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and other research areas where accurate measurement of equilin and its metabolites is crucial .
Properties
IUPAC Name |
(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLQDKEXYKHJB-DLIXUXMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746572 | |
Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-79-5 | |
Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285979-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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